molecular formula C9H11BrO B149362 1-Bromo-3-isopropoxybenzene CAS No. 131738-73-3

1-Bromo-3-isopropoxybenzene

Cat. No. B149362
M. Wt: 215.09 g/mol
InChI Key: JYWJZIQSPRFCDB-UHFFFAOYSA-N
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Description

1-Bromo-3-isopropoxybenzene is a brominated aromatic compound with an isopropoxy group attached to the benzene ring. It is structurally related to other bromobenzenes, which are compounds that have been extensively studied due to their utility in various chemical reactions and their potential applications in fields such as materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of bromobenzene derivatives often involves halogenation reactions. For instance, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene was achieved through diazotization and bromination of 3,4-dimethylbenzenamine, indicating that similar strategies could be applied to synthesize 1-Bromo-3-isopropoxybenzene . Additionally, the CuI-catalyzed domino process described for the synthesis of 2,3-disubstituted benzofurans from 1-bromo-2-iodobenzenes and beta-keto esters suggests that catalytic systems could be employed for the efficient synthesis of bromobenzene derivatives .

Molecular Structure Analysis

The molecular structure of bromobenzenes can be influenced by the substituents on the benzene ring. For example, the microwave spectrum of bromobenzene provided insights into the structure and quadrupole coupling constants, which are relevant for understanding the electronic environment of the bromine atom . The X-ray structure determinations of various bromo- and bromomethyl-substituted benzenes also revealed the importance of Br...Br interactions and other non-covalent interactions in determining the molecular packing .

Chemical Reactions Analysis

Bromobenzenes participate in a variety of chemical reactions. The isomerization of styrylbenzene derivatives, as studied in the context of Alzheimer's disease, demonstrates the reactivity of bromobenzenes under basic conditions . The efficient methods for synthesizing 1,2-dibromobenzenes, which are valuable precursors for organic transformations, highlight the versatility of bromobenzenes in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical properties of bromobenzenes, such as melting points, can be significantly affected by the position of the substituents on the benzene ring, as shown in the study of isomeric dibromobenzenes . The presence of bromine and other halogens can also influence the spectroscopic properties, as seen in the FT-IR and FT-Raman spectroscopic investigation of 1-bromo-3-fluorobenzene . The study of bromochloromethoxybenzenes in the marine troposphere suggests that bromobenzenes can have mixed biogenic and anthropogenic origins, which could impact their environmental distribution and behavior .

Scientific Research Applications

Polymer Functionalization

1-Bromo-3-isopropoxybenzene has been utilized in the functionalization of polymers. For instance, it was used to end-quench TiCl4-catalyzed quasiliving isobutylene polymerizations. The alkylation reactions involved were tolerant of a range of temperatures and were not impeded by the presence of certain termini. This facilitated single pot syntheses with direct chain end functionalization, showcasing its versatility in polymer chemistry (Morgan et al., 2010).

Chemical Synthesis

1-Bromo-3-isopropoxybenzene has also played a role in chemical synthesis processes. Its reaction with 3-hexyne resulted in the formation of 1-bromo-1-alumacyclonona-2,4,6,8-tetraene, demonstrating its potential in constructing complex molecular structures. The reaction displayed interesting dynamics, involving the formation of a Br-bridged dimer with a unique structural configuration, indicative of its utility in sophisticated chemical synthesis (Agou et al., 2015).

Alzheimer's Disease Research

Interestingly, 1-Bromo-3-isopropoxybenzene derivatives have been investigated in the context of Alzheimer's disease. A derivative compound demonstrated the ability to strongly label beta-amyloid plaques in the brain, a hallmark of Alzheimer's. This suggests potential applications in developing probes for the detection and study of this disease, providing a pathway for further exploration in medicinal chemistry (Lee et al., 2001).

Solar Energy Applications

In the realm of renewable energy, 1-Bromo-3-isopropoxybenzene was used as a fluorescent inhibitor in polymer solar cells. This resulted in a significant improvement in the devices' performance, showcasing its potential in enhancing the efficiency of solar energy harvesting technologies (Fu et al., 2015).

Safety And Hazards

Safety data sheets recommend wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing . The compound is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

1-bromo-3-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWJZIQSPRFCDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390760
Record name 1-Bromo-3-isopropoxybenzene
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Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-isopropoxybenzene

CAS RN

131738-73-3
Record name 1-Bromo-3-isopropoxybenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-isopropoxybenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromophenyl isopropyl ether
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Synthesis routes and methods I

Procedure details

3-Bromophenol was combined with an equal molar amount of 2-bromopropane in ethanol and in the presence of potassium carbonate to provide 3-bromoisopropoxybenzene.
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Synthesis routes and methods II

Procedure details

The following reagents were combined sequentially: anhydrous ethanol (880 ml), potassium carbonate (448.0 g), 3-bromophenol (386.7 g), 2-bromopropane (400.0 g) and finally water (88 ml). The mixture was heated at reflux (78° C.) for 16 hours. Water (880 ml) was added to the reaction mixture and 900 ml of solvent was removed by distillation at atmospheric pressure during a 4 hour period. Heptane (880 ml) was added to the reaction mixture and later separated. The aqueous layer was extracted with heptane (80 ml) and the combined organic fractions were washed sequentially with 1N HCl (300 ml), water (300 ml), 1N NaOH (300 ml) and water (300 ml). Removal of the solvent by rotary evaporation (50° C., 5 mmHg) afforded 453.6 g (97%) of crude product. This was distilled through a short path distillation column (81°-85° C., 2 mmHg) to provide 431.5 g of the product as a colorless liquid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Kauch, V Snieckus, D Hoppe - The Journal of Organic …, 2005 - ACS Publications
… Carbamate 13 was prepared via Suzuki-Miyaura coupling of 1-bromo-3-isopropoxybenzene with (2-methoxy-2,4-dimethylphenyl)boronic acid pinacol ester (95%) and subsequent O-…
Number of citations: 44 pubs.acs.org
FI Carroll, MG Gichinga, CM Kormos, R Maitra… - Bioorganic & medicinal …, 2015 - Elsevier
… A solution of n-butyl lithium (2.5 M in hexanes, 8.7 mL, 22 mmol) was slowly added to a solution of 1-bromo-3-isopropoxybenzene (5.2 g, 24 mmol) in THF (14 mL) at −78 C. After 30 min…
Number of citations: 14 www.sciencedirect.com
SK Sundalam, DR Stuart - The Journal of Organic Chemistry, 2015 - ACS Publications
The base mediated coupling of aliphatic alcohol pronucleophiles with unsymmetric diaryliodonium salt electrophiles is described. This metal-free reaction is operationally simple, …
Number of citations: 73 pubs.acs.org

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